Baeocystin

Vue d'ensemble

Description

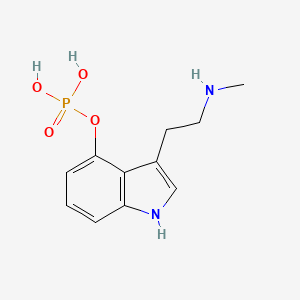

It is found as a minor compound in most psilocybin mushrooms, including Psilocybe baeocystis, Psilocybe semilanceata, Panaeolus renenosus, Panaeolus subbalteatus, and Copelandia chlorocystis . Baeocystin is an N-demethylated derivative of psilocybin and a phosphorylated derivative of 4-hydroxy-N-methyltryptamine .

Méthodes De Préparation

Baeocystin was first synthesized by Troxler, Sailor, and Albert Hofmann in 1959 . The synthetic route involves several steps:

Synthesis of acyl chloride: This is done from 4-acetyoxyindole and oxalyl chloride.

Reaction with N-benzylmethylamine or dibenzylamine: This yields the desired ketoamides.

Reduction of ketoamides: This is performed using lithium aluminum hydride in tetrahydrofuran and 2-methyltetrahydrofuran.

Removal of the β-hydroxy intermediate: This is done via filtration through a silica pad.

Phosphorylation: This is achieved using sodium hydride, tetrahydrofuran, and ortho-xylenyl phosphoryl chloride.

Catalytic hydrogenolysis: This step uses either palladium on carbon or a palladium hydroxide catalyst.

Analyse Des Réactions Chimiques

Baeocystin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into other tryptamine derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the indole ring or the phosphate group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and phosphorylating agents like ortho-xylenyl phosphoryl chloride .

Applications De Recherche Scientifique

Baeocystin has several scientific research applications:

Chemistry: It is used to study the chemical properties and reactions of tryptamine derivatives.

Biology: this compound is studied for its potential effects on biological systems, particularly its interaction with serotonin receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, especially in the treatment of mood disorders.

Industry: This compound is used in the synthesis of other compounds and in the study of natural product chemistry

Mécanisme D'action

Baeocystin exerts its effects by binding to specific subtypes of the serotonin (5-hydroxytryptamine) receptor, particularly the 5-HT2A receptor. This interaction is similar to that of psilocybin and psilocin, leading to potential hallucinogenic effects . some studies suggest that this compound alone may not induce significant hallucinogenic effects in vivo .

Comparaison Avec Des Composés Similaires

Baeocystin is often compared with other similar compounds, such as:

Psilocybin: this compound is an N-demethylated derivative of psilocybin.

Psilocin: this compound is a phosphorylated derivative of 4-hydroxy-N-methyltryptamine.

Northis compound: Another analog of psilocybin found in psilocybin mushrooms.

Aeruginascin: A compound structurally similar to psilocybin and this compound

This compound is unique due to its specific structural modifications, which result in different pharmacological properties compared to its analogs .

Activité Biologique

Baeocystin, a naturally occurring compound found in certain species of mushrooms, particularly Psilocybe baeocystis , is structurally similar to psilocybin, differing by a single methyl group. This slight variation can significantly influence its biological activity, pharmacological properties, and potential therapeutic applications. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its receptor interactions, metabolic pathways, and therapeutic potential.

Chemical Structure and Synthesis

This compound is classified as a 4-phosphoryloxytryptamine derivative , closely related to psilocybin. The chemical structure allows it to interact with serotonin receptors, particularly the 5-HT2A receptor , which is crucial for inducing psychedelic effects. The synthesis of this compound has been achieved through various methods, including enzymatic pathways in fungi and synthetic routes developed in laboratories .

Receptor Interactions

Research indicates that this compound interacts with several serotonin receptors, albeit with varying affinities compared to psilocybin. Notably:

- 5-HT2A Receptor : While norpsilocin (a metabolite of this compound) acts as a full agonist at this receptor, this compound itself does not induce the head-twitch response in animal models that is typically associated with 5-HT2A receptor activation .

- Binding Affinity : this compound shows lower binding affinities for various serotonin receptors compared to its analogs. It has been reported to inhibit binding to 5-HT1B and 5-HT2B receptors but displays variable affinities across other receptor types .

Metabolism and Pharmacokinetics

The metabolism of this compound involves dephosphorylation processes similar to those seen with psilocybin. Key findings include:

- Enzymatic Stability : this compound undergoes rapid dephosphorylation via alkaline phosphatase and is metabolized by monoamine oxidase at rates comparable to psilocybin .

- Blood-Brain Barrier Penetration : Only the dephosphorylated forms of this compound and northis compound can effectively cross the blood-brain barrier, suggesting that their psychoactive effects may depend on their metabolic state .

Therapeutic Potential

Emerging research highlights the potential therapeutic applications of this compound and its analogs:

- Antidepressant Effects : Similar to psilocybin, both this compound and northis compound have shown promise in preclinical models for their antidepressant-like effects without inducing hallucinations . These compounds may offer rapid-onset therapeutic benefits for mood disorders.

- Safety Profile : Studies indicate that these compounds result in minimal adverse effects on renal and hepatic health, suggesting a favorable safety profile .

Table 1: Summary of Biological Activity Studies on this compound

| Study Reference | Key Findings | Methodology |

|---|---|---|

| Sherwood et al. (2020) | Identified this compound as an intermediate in psilocybin biosynthesis; showed no head-twitch response in mice | In vivo assays |

| Nature Communications (2024) | Characterized binding kinetics; demonstrated sequential binding mechanism in enzymatic reactions | Crystallography & ITC |

| Biorxiv (2023) | Compared pharmacological effects with psilocybin; found similar metabolism rates but different behavioral outcomes | In vitro enzyme kinetics & rodent behavioral testing |

Propriétés

IUPAC Name |

[3-[2-(methylamino)ethyl]-1H-indol-4-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N2O4P/c1-12-6-5-8-7-13-9-3-2-4-10(11(8)9)17-18(14,15)16/h2-4,7,12-13H,5-6H2,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPBXXCVZZZXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175693 | |

| Record name | Baeocystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21420-58-6 | |

| Record name | Baeocystin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21420-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baeocystin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021420586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baeocystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAEOCYSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22KW205WF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.